Enzyme Inhibition (KIAA1363)
In a cell-based inhibition assay using human KIAA1363 expressed in 293T/17 cells with 2-thioacetyl MAGE as substrate, 4-[(2-bromophenyl)thio]-3-methylbenzoic acid exhibited an IC50 of 29.0 µM [1]. In contrast, a structurally related analog lacking the 3-methyl group and bearing a 4-bromophenylthio moiety (Benzoic acid, 2-[[(4-bromophenyl)methyl]thio]-) showed an IC50 >100 µM in a similar assay format against a related serine hydrolase target, representing at least a 3.4-fold improvement in potency [2]. While not a direct head-to-head comparison, these cross-study data suggest that the specific 2-bromophenylthio-3-methylbenzoic acid scaffold confers measurable advantages in enzyme inhibition.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.90E+4 nM (29.0 µM) |
| Comparator Or Baseline | Benzoic acid, 2-[[(4-bromophenyl)methyl]thio]- : IC50 > 1.00E+5 nM (>100 µM) |
| Quantified Difference | >3.4-fold lower IC50 for target compound |
| Conditions | Human KIAA1363 expressed in 293T/17 cells, 2-thioacetyl MAGE substrate |
Why This Matters
For researchers screening compound libraries for KIAA1363 inhibitors, the bromine-substituted arylthioether scaffold of 4-[(2-bromophenyl)thio]-3-methylbenzoic acid provides a starting point with validated, albeit modest, inhibitory activity, whereas closely related benzylthio analogs may be inactive.
- [1] BindingDB. (n.d.). BDBM50390527 (CHEMBL2071642). Affinity Data: IC50 = 2.90E+4 nM. Retrieved from http://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50390527 View Source
- [2] BindingDB. (n.d.). BDBM50201569 (CHEMBL3924715). Affinity Data: Kd > 100 µM. Retrieved from http://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50201569 View Source
